Home > Products > Screening Compounds P122907 > Gabapentin enacarbil
Gabapentin enacarbil - 478296-72-9

Gabapentin enacarbil

Catalog Number: EVT-268968
CAS Number: 478296-72-9
Molecular Formula: C16H27NO6
Molecular Weight: 329.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gabapentin enacarbil is a specifically designed prodrug of gabapentin, primarily synthesized to overcome the pharmacokinetic limitations of gabapentin, which include low and variable bioavailability. [, ] It is classified as a GABA analog and belongs to the α2δ ligand class of drugs. [, ] Gabapentin enacarbil itself is inactive but is rapidly hydrolyzed to gabapentin after absorption. [, ] Its primary role in scientific research is to provide a more predictable and sustained exposure to gabapentin for investigating its effects on various neurological conditions, including Restless Legs Syndrome (RLS), neuropathic pain, and alcohol use disorder. [, , ]

Future Directions
  • Expanding Clinical Applications: Investigating the efficacy of Gabapentin enacarbil in other neurological conditions such as anxiety, fibromyalgia, and migraine could broaden its therapeutic potential. [, ]

Gabapentin

Compound Description: Gabapentin is a gamma-aminobutyric acid (GABA) analog widely used as an anticonvulsant and analgesic agent [, ]. It is prescribed for various conditions, including epilepsy, neuropathic pain, and restless legs syndrome (RLS) [, ].

Relevance: Gabapentin is the active metabolite of gabapentin enacarbil. Gabapentin enacarbil, a prodrug, is metabolized in the body to release gabapentin [, , ]. While both compounds ultimately exert therapeutic effects via gabapentin, gabapentin enacarbil was designed to overcome the pharmacokinetic limitations of gabapentin, such as its variable and saturable absorption, leading to improved bioavailability and a more predictable pharmacokinetic profile [, , , , , ].

Naproxen

Compound Description: Naproxen is a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation []. It acts by inhibiting cyclooxygenase (COX) enzymes, reducing prostaglandin production [].

Relevance: Naproxen is a substrate of monocarboxylate transporter-1 (MCT-1), the same transporter involved in the absorption of gabapentin enacarbil []. A study investigating potential drug-drug interactions found that co-administration of naproxen with gabapentin enacarbil led to a modest increase in gabapentin exposure (Css,max and AUC) without affecting naproxen pharmacokinetics []. This interaction is attributed to competition for MCT-1 mediated transport in the intestine [].

Cimetidine

Compound Description: Cimetidine is a histamine H2-receptor antagonist primarily used to treat peptic ulcers and gastroesophageal reflux disease (GERD) []. It reduces gastric acid secretion by blocking the action of histamine on H2 receptors in the stomach lining [].

Relevance: Cimetidine is a substrate of organic cation transporter 2 (OCT2), which plays a role in gabapentin's renal elimination []. Co-administration of cimetidine with gabapentin enacarbil resulted in increased gabapentin exposure (AUCss) and decreased renal clearance of gabapentin without significantly impacting cimetidine exposure []. This interaction suggests that cimetidine might inhibit OCT2-mediated renal excretion of gabapentin, leading to elevated gabapentin levels when co-administered with gabapentin enacarbil [].

Synthesis Analysis

The synthesis of gabapentin enacarbil involves several steps that utilize different chemical reactions. Key methods include:

  1. Combination of Intermediates: The synthesis begins with the combination of gabapentin with solvents such as acetonitrile or various ketones, esters, and hydrocarbons. A base, typically a tertiary amine or potassium carbonate, is also added to facilitate the reaction .
  2. Use of Coupling Agents: Coupling agents like copper acetate are employed to enhance the formation of the desired product through various coupling reactions involving isobutyric acid and other reactants .
  3. Purification Steps: After the reaction, purification processes such as extraction with organic solvents and crystallization are used to isolate gabapentin enacarbil from the reaction mixture .

These methods highlight the complexity and precision required in synthesizing this compound.

Molecular Structure Analysis

Gabapentin enacarbil has a molecular formula of C16H27NO6C_{16}H_{27}NO_6 and a molar mass of approximately 329.393 g/mol. Its structure features an acyloxyalkylcarbamate backbone, which contributes to its prodrug properties. The compound can be represented by the following structural formula:

Gabapentin Enacarbil Structure C C C O OC C OC O NCC1 CC O O CCCCC1\text{Gabapentin Enacarbil Structure }\text{C C C O OC C OC O NCC1 CC O O CCCCC1}

This structure allows for hydrolysis into gabapentin upon administration, facilitating its therapeutic action .

Chemical Reactions Analysis

Gabapentin enacarbil undergoes hydrolysis in vivo to yield gabapentin along with byproducts such as carbon dioxide and acetaldehyde. The hydrolysis process is catalyzed by non-specific esterases found in tissues, which ensures effective conversion at physiological conditions .

The chemical reaction can be summarized as follows:

Gabapentin EnacarbilEsterasesGabapentin+Byproducts\text{Gabapentin Enacarbil}\xrightarrow{\text{Esterases}}\text{Gabapentin}+\text{Byproducts}

This transformation is crucial for its pharmacological efficacy.

Mechanism of Action

The increased bioavailability and absorption through high-capacity transporters like monocarboxylate transporter type I (MCT-1) and sodium-dependent multivitamin transporter (SMVT) further optimize its therapeutic potential .

Physical and Chemical Properties Analysis

Gabapentin enacarbil exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like acetonitrile but has limited solubility in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties are essential for its formulation into oral dosage forms such as immediate-release and extended-release tablets .

Applications

Gabapentin enacarbil is primarily used in clinical settings for:

  • Restless Legs Syndrome: It has shown effectiveness in alleviating symptoms associated with this condition.
  • Postherpetic Neuralgia: Approved for managing pain following herpes zoster infections.

Clinical trials have demonstrated that it offers a favorable pharmacokinetic profile compared to traditional gabapentin formulations, allowing for improved patient compliance due to its extended-release properties .

Introduction to Gabapentin Enacarbil as a Pharmacological Innovation

Historical Development and Rationale for Prodrug Design

Gabapentin enacarbil (brand names Horizant® in the U.S., Regnite® in Japan) emerged as a strategic solution to the significant pharmacokinetic limitations of its parent compound, gabapentin. Developed by XenoPort, Inc., this prodrug received its first FDA approval in April 2011 for moderate-to-severe restless legs syndrome (RLS), followed by approval for postherpetic neuralgia (PHN) in June 2012 [1] [9]. The development was driven by gabapentin's problematic absorption profile. Despite gabapentin's efficacy in neuropathic pain and seizure disorders, its bioavailability is dose-dependent and highly variable, dropping from approximately 60% at 300 mg to 27% at 1600 mg due to saturation of its primary intestinal transporter, the low-capacity L-amino acid transporter (LAT1) [1] [4]. This nonlinear absorption necessitated frequent high-dose administration, complicating clinical use and compromising therapeutic consistency.

The prodrug design leveraged transporter-mediated absorption to overcome these limitations. By attaching a metabolically labile moiety (isobutyryloxymethyl carbamate) to gabapentin, XenoPort engineered gabapentin enacarbil to exploit high-capacity nutrient transporters—specifically monocarboxylate transporter type 1 (MCT-1) and sodium-dependent multivitamin transporter (SMVT)—which are abundantly expressed throughout the intestine [4] [9]. This strategic modification transformed gabapentin into a substrate for efficient, non-saturable absorption. Once absorbed, gabapentin enacarbil undergoes rapid enzymatic hydrolysis by nonspecific esterases in intestinal cells and the liver, releasing active gabapentin and equimolar amounts of isobutyric acid, acetaldehyde, and carbon dioxide [4]. This bioconversion mechanism ensures predictable systemic exposure to gabapentin.

Table 1: Key Pharmacokinetic Improvements of Gabapentin Enacarbil Over Gabapentin [1] [4] [9]

ParameterGabapentinGabapentin EnacarbilClinical Significance
Primary TransportersLow-capacity LAT1High-capacity MCT-1/SMVTPrevents saturation, enables linear absorption
Absolute Bioavailability27-60% (dose-dependent)>75% (consistent across doses)Predictable drug exposure
Absorption SiteProximal small intestineThroughout intestine + colonExtended absorption window
Food EffectMinimalEnhanced absorption (with fatty meal)Flexibility in dosing
Dose ProportionalityNonlinearLinearSimplified dosing regimens

Preclinical studies in rats and monkeys demonstrated gabapentin enacarbil's superiority, achieving nearly double the bioavailability of gabapentin with consistent plasma concentrations [1]. Human trials confirmed these findings, showing extended-release gabapentin delivery and significantly reduced inter-patient variability in bioavailability, particularly when administered with a fatty meal [1] [5]. Notably, the FDA initially denied approval in 2010 due to carcinogenicity concerns from animal studies (attributed to acetaldehyde release), but subsequent risk-benefit assessments led to approval for RLS and PHN, conditions where consistent drug delivery is paramount [1].

Comparative Analysis with Parent Compound Gabapentin: Structural and Functional Advancements

Structurally, gabapentin enacarbil is distinguished from gabapentin by the covalent addition of a 1-([(α-isobutanoyloxy)ethoxy]carbonyl aminomethyl group. This modification, represented chemically as (1-{[({(1RS)-1-[isobutyryloxy]ethoxy}carbonyl)amino]methyl}cyclohexyl)acetic acid (molecular formula C₁₆H₂₇NO₆), transforms the molecule into a lipophilic prodrug while maintaining the core pharmacophore of gabapentin [1] [9]. This structural alteration is pivotal for its transporter affinity—while gabapentin is zwitterionic at physiological pH (limiting membrane permeability), the enacarbil moiety masks the amine and carboxyl groups, enhancing passive diffusion and facilitating active uptake via MCT-1 and SMVT [4] [9].

Table 2: Structural and Functional Comparison of Gabapentin and Gabapentin Enacarbil [1] [4] [5]

CharacteristicGabapentinGabapentin Enacarbil
Chemical Structure1-(aminomethyl)cyclohexaneacetic acid(1-{[({(1RS)-1-[isobutyryloxy]ethoxy}carbonyl)amino]methyl}cyclohexyl)acetic acid
Molecular Weight171.24 g/mol329.39 g/mol
Key Functional GroupsFree amine and carboxylic acidCarbamate-linked isobutyryloxymethyl ester
Transporter AffinityLow-affinity: LAT1High-affinity: MCT-1, SMVT
Absorption MechanismSaturable active transportNon-saturable active transport + passive diffusion
Plasma Tmax (hours)2-35-8 (extended-release)
Pharmacokinetic ProfilePeaky, dose-dependentSmooth, dose-proportional

Pharmacologically, gabapentin enacarbil functions exclusively as a delivery vehicle, as it lacks intrinsic activity at gabapentin’s molecular target—the α2δ subunit of voltage-gated calcium channels (specifically subtypes CACNA2D1 and CACNA2D2) [9]. Binding to this subunit reduces presynaptic calcium influx, thereby decreasing the release of excitatory neurotransmitters (e.g., glutamate, substance P) involved in pain signaling and neuronal hyperexcitability [4] [9]. Both compounds share this final mechanism, but gabapentin enacarbil’s optimized delivery translates to superior clinical pharmacokinetics:

  • Enhanced Bioavailability and Linearity: Clinical studies demonstrate that gabapentin enacarbil provides approximately 75-85% bioavailability across its therapeutic dose range (300-1200 mg), contrasting sharply with gabapentin’s declining absorption at higher doses [1] [4]. This linearity enables reliable dose adjustments.
  • Extended Release Profile: Gabapentin enacarbil delivers peak gabapentin concentrations within 5-8 hours post-dose, facilitating twice-daily or even once-daily dosing for RLS, compared to gabapentin’s Tmax of 2-3 hours requiring TID/QID dosing [5] [6].
  • Reduced Plasma Fluctuation: The prodrug’s gradual hydrolysis results in smoother plasma concentration curves, minimizing peak-trough variations associated with adverse effects (e.g., dizziness, somnolence) [1] [4].

Therapeutically, these advancements have expanded gabapentin’s utility in chronic conditions requiring stable drug exposure. While gabapentin remains widely used off-label, gabapentin enacarbil holds specific approvals for RLS and PHN—conditions where sustained neurotransmitter modulation is critical [1] [9]. Its adoption reflects a targeted application for disorders benefiting from extended pharmacokinetic profiles, though cost and acetaldehyde-related concerns (from prodrug cleavage) influence its positioning relative to generic gabapentin formulations [8].

Table 3: Pharmacological and Therapeutic Advancements of Gabapentin Enacarbil [1] [5] [6]

AdvancementUnderlying MechanismTherapeutic Impact
Linear Dose AbsorptionNon-saturable MCT-1/SMVT transportConsistent efficacy across doses; no absorption ceiling
Extended Duration of ActionGradual intestinal absorption and hydrolysisReduced dosing frequency (BID vs. TID/QID)
Reduced PK VariabilityColon absorption + efficient hydrolysisPredictable response; lower inter-patient variability
Targeted Therapeutic AdoptionOptimized PK for chronic conditionsFDA approvals for PHN and RLS; improved patient adherence

Properties

CAS Number

478296-72-9

Product Name

Gabapentin enacarbil

IUPAC Name

2-[1-[[1-(2-methylpropanoyloxy)ethoxycarbonylamino]methyl]cyclohexyl]acetic acid

Molecular Formula

C16H27NO6

Molecular Weight

329.39 g/mol

InChI

InChI=1S/C16H27NO6/c1-11(2)14(20)22-12(3)23-15(21)17-10-16(9-13(18)19)7-5-4-6-8-16/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19)

InChI Key

TZDUHAJSIBHXDL-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OC(C)OC(=O)NCC1(CCCCC1)CC(=O)O

Solubility

Solubility of 0.5 mg/mL in water

Synonyms

1-(((alpha-isobutanoyloxyethoxy)carbonyl)aminomethyl)-1-cyclohexaneacetic acid
gabapentin enacarbil
XP 10569
XP 11084
XP 11239
XP 12464
XP 13512
XP-10569
XP-11084
XP-11239
XP-12464
XP-13512
XP10569
XP11084
XP11239
XP12464
XP13512

Canonical SMILES

CC(C)C(=O)OC(C)OC(=O)NCC1(CCCCC1)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.